molecular formula C17H13ClN2O5 B4681014 methyl 2-{[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate

methyl 2-{[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate

Cat. No. B4681014
M. Wt: 360.7 g/mol
InChI Key: ULCHIRPDBDSTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate, also known as COB-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of methyl 2-{[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a key role in the regulation of gene expression. In neurological disorders, this compound has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the protection of neurons against oxidative stress. In infectious diseases, this compound has been shown to inhibit the replication of viruses by targeting various stages of the viral life cycle.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific research area. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological disorders, this compound has been shown to protect neurons against oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

One advantage of methyl 2-{[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate for lab experiments is its broad range of potential applications in various research areas. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective compound for further study. However, one limitation of this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research on methyl 2-{[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate. One area of interest is the development of this compound as a potential therapeutic agent for cancer, neurological disorders, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, the synthesis method for this compound could be optimized to improve its scalability and reduce its cost, making it more accessible for widespread use in research.

Scientific Research Applications

Methyl 2-{[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurological disorders, this compound has been shown to have neuroprotective effects, particularly in models of Parkinson's disease. In infectious diseases, this compound has been shown to have antiviral activity against several viruses, including the Zika virus.

properties

IUPAC Name

methyl 2-[[2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O5/c1-24-16(22)11-4-2-3-5-12(11)19-15(21)9-20-13-8-10(18)6-7-14(13)25-17(20)23/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCHIRPDBDSTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.